molecular formula C15H22N2O4 B1392915 1-(6-(Dimethoxymethyl)-2,3-dihydro-1H-pyrido-[2,3-b][1,4]oxazin-1-yl)-2,2-dimethylpropan-1-one CAS No. 1261365-93-8

1-(6-(Dimethoxymethyl)-2,3-dihydro-1H-pyrido-[2,3-b][1,4]oxazin-1-yl)-2,2-dimethylpropan-1-one

Cat. No. B1392915
CAS RN: 1261365-93-8
M. Wt: 294.35 g/mol
InChI Key: JQCZZVJXSXSWHP-UHFFFAOYSA-N
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Description

The compound “1-(6-(Dimethoxymethyl)-2,3-dihydro-1H-pyrido-[2,3-b][1,4]oxazin-1-yl)-2,2-dimethylpropan-1-one” is a heterocyclic organic compound. It contains an oxazine ring, which is a six-membered ring containing one oxygen and one nitrogen atom . Oxazines are known for their various biological applications, including antibacterial, anticancer, antithrombotic, anticonvulsant activities, and more .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, a regioselective synthesis of some novel 7-bromo-2H-benzo[b][1,4]oxazin-3(4H)-one linked isoxazole hybrids was developed via a copper(I) catalyzed one-pot reaction of various aromatic aldehydes . Another study reported an efficient and mild one-pot convergent synthesis protocol for benzo[b]oxazolo[3,4-d][1,4]oxazin-1-one derivatives through the Mitsunobu reaction and sequential cyclization .


Molecular Structure Analysis

The molecular structure of this compound includes an oxazine ring, which is a six-membered ring containing one oxygen and one nitrogen atom . The relative positions of these heteroatoms and the double bonds can vary, leading to the existence of different isomers .


Chemical Reactions Analysis

The chemical reactions involving this compound could be complex and depend on the specific conditions and reagents used. For example, one study reported the synthesis of some novel 7-bromo-2H-benzo[b][1,4]oxazin-3(4H)-one linked isoxazole hybrids via a copper(I) catalyzed one-pot reaction of various aromatic aldehydes .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific molecular structure. Oxazine dyes, for instance, are known to exhibit solvatochromism .

Scientific Research Applications

Synthesis and Derivative Formation

  • Pyrido[2,3-b][1,4]oxazin-2-ones, a category that includes the chemical compound , have been successfully synthesized using a one-pot annulation method. This process involves the Smiles rearrangement of the initial O-alkylation product and subsequent cyclization, offering a convenient approach to prepare these compounds in excellent yields (Cho et al., 2003).

Chemical Structure and Reactivity

  • The pyrido[2,3-b][1,4]oxazine ring system, as found in the compound , is significant in the search for novel pharmaceutical compounds. Its synthesis and potential as a scaffold for bioactive compounds have been explored, highlighting its relevance in drug development (Gim et al., 2007).

Application in Herbicide Development

  • The pyrido[2,3-b][1,4]oxazin-1-yl structure has been used in the design and synthesis of novel herbicides. Compounds like pyrido[2,3-d]pyrimidine-2,4-dione-benzoxazinone hybrids have shown promising herbicidal activities and potential as protoporphyrinogen oxidase inhibitors (Wang et al., 2017).

Other Pharmaceutical Applications

  • The pyrido[2,3-b][1,4]oxazin-1-yl moiety has been integrated into various molecular frameworks for the development of compounds with potential antimicrobial and antifungal activities. This underscores its versatility in the creation of diverse bioactive molecules (El Azab & Khaled, 2015).

Photochromic Properties

  • The study of polymeric films containing spirooxazine photochromic compounds, which include structures related to pyrido[2,3-b][1,4]oxazin-1-yl, revealed insights into the photooxidation process and its impact on photochromism. This research contributes to understanding the stability and degradation of photochromic materials in various applications (Baillet et al., 1995).

properties

IUPAC Name

1-[6-(dimethoxymethyl)-2,3-dihydropyrido[2,3-b][1,4]oxazin-1-yl]-2,2-dimethylpropan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N2O4/c1-15(2,3)14(18)17-8-9-21-12-11(17)7-6-10(16-12)13(19-4)20-5/h6-7,13H,8-9H2,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JQCZZVJXSXSWHP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(=O)N1CCOC2=C1C=CC(=N2)C(OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60679110
Record name 1-[6-(Dimethoxymethyl)-2,3-dihydro-1H-pyrido[2,3-b][1,4]oxazin-1-yl]-2,2-dimethylpropan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60679110
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

294.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(6-(Dimethoxymethyl)-2,3-dihydro-1H-pyrido-[2,3-b][1,4]oxazin-1-yl)-2,2-dimethylpropan-1-one

CAS RN

1261365-93-8
Record name 1-Propanone, 1-[6-(dimethoxymethyl)-2,3-dihydro-1H-pyrido[2,3-b][1,4]oxazin-1-yl]-2,2-dimethyl-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1261365-93-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-[6-(Dimethoxymethyl)-2,3-dihydro-1H-pyrido[2,3-b][1,4]oxazin-1-yl]-2,2-dimethylpropan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60679110
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1-(6-(Dimethoxymethyl)-2,3-dihydro-1H-pyrido-[2,3-b][1,4]oxazin-1-yl)-2,2-dimethylpropan-1-one
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1-(6-(Dimethoxymethyl)-2,3-dihydro-1H-pyrido-[2,3-b][1,4]oxazin-1-yl)-2,2-dimethylpropan-1-one
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1-(6-(Dimethoxymethyl)-2,3-dihydro-1H-pyrido-[2,3-b][1,4]oxazin-1-yl)-2,2-dimethylpropan-1-one
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1-(6-(Dimethoxymethyl)-2,3-dihydro-1H-pyrido-[2,3-b][1,4]oxazin-1-yl)-2,2-dimethylpropan-1-one
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1-(6-(Dimethoxymethyl)-2,3-dihydro-1H-pyrido-[2,3-b][1,4]oxazin-1-yl)-2,2-dimethylpropan-1-one
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1-(6-(Dimethoxymethyl)-2,3-dihydro-1H-pyrido-[2,3-b][1,4]oxazin-1-yl)-2,2-dimethylpropan-1-one

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